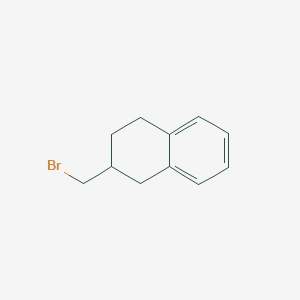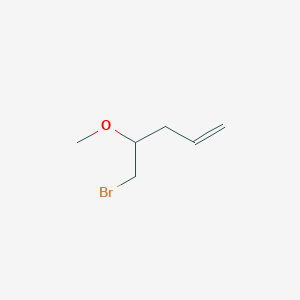
2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol
概要
説明
2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol, also known as isoeugenol methyl ether, is a chemical compound with the molecular formula C11H14O2. It is a colorless to pale yellow liquid with a characteristic odor similar to that of cloves. This compound is found in various essential oils and is used in the production of fragrances and flavorings .
作用機序
Target of Action
Similar compounds have been shown to interact with enzymes such as inducible nitric oxide synthase (inos) and cyclooxygenase (cox) . These enzymes play crucial roles in inflammatory responses.
Mode of Action
Related compounds have been shown to inhibit the activation of enzymes like inos and cox . This inhibition can lead to a decrease in the production of inflammatory mediators.
Biochemical Pathways
The compound may affect the MAPK signaling pathway, which is important for the expression of enzymes like MAO-B . It might also influence the NF-κB pathway, which regulates the expression of iNOS and COX .
Result of Action
Related compounds have been shown to inhibit the production of inflammatory mediators, potentially leading to anti-inflammatory effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol . For instance, its solubility and stability might be affected by the pH of the environment. Additionally, its interaction with its targets could be influenced by the presence of other molecules that compete for the same binding sites.
生化学分析
Biochemical Properties
It is known that it has sedative and analgesic effects and can be used for anesthesia during surgery and clinical operations .
Cellular Effects
It has been shown to inhibit the production of nitric oxide (NO) and hydrogen peroxide (H2O2) in synoviocytes treated with lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α) .
Temporal Effects in Laboratory Settings
It is known to have a low concentration anesthetic effect, which may suppress the respiratory system, and should therefore be avoided in high concentrations .
Dosage Effects in Animal Models
It is known to have a low concentration anesthetic effect, which may suppress the respiratory system, and should therefore be avoided in high concentrations .
Metabolic Pathways
It is known to be produced from isoeugenol through methylation .
準備方法
Synthetic Routes and Reaction Conditions
2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol can be synthesized through the methylation of isoeugenol. The process involves adding isoeugenol to a potassium hydroxide solution, followed by the addition of dimethyl sulfate under stirring. The resulting oil layer is then distilled to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route. The process is optimized for large-scale production, ensuring high yield and purity. The use of continuous reactors and advanced distillation techniques helps achieve efficient production .
化学反応の分析
Types of Reactions
2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: The methoxy and allyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and chlorinating agents are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated compounds and other substituted derivatives.
科学的研究の応用
2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Industry: Utilized in the production of fragrances, flavorings, and as a stabilizer in various formulations
類似化合物との比較
2-Methoxy-4-methyl-6-(prop-2-en-1-yl)phenol is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Eugenol: Has a similar structure but lacks the methoxy group.
Isoeugenol: Similar structure but differs in the position of the double bond.
Methyl eugenol: Similar structure but has a methyl group instead of a methoxy group
These compounds share some chemical properties but differ in their reactivity and applications, making this compound unique in its specific uses and effects.
特性
IUPAC Name |
2-methoxy-4-methyl-6-prop-2-enylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-8(2)7-10(13-3)11(9)12/h4,6-7,12H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOWVWZBDTZSEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)O)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-(adamantan-1-yl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B3386929.png)

![Bicyclo[6.1.0]nonane-9-carboxylic acid](/img/structure/B3386945.png)


